Home > Products > Screening Compounds P139736 > N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]propanamide
N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]propanamide -

N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]propanamide

Catalog Number: EVT-5204646
CAS Number:
Molecular Formula: C16H19N3O4S
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin B1 receptor. It exhibits high affinity for the B1 receptor with Ki values in the nanomolar range. SSR240612 effectively inhibits B1 receptor-mediated activities both in vitro and in vivo, demonstrating its potential as a therapeutic agent for inflammatory conditions and pain. []

Relevance: Both SSR240612 and the target compound, N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide, belong to the sulfonamide class of compounds. They both possess a sulfonamide group (SO2NH) as a key structural feature. This shared sulfonamide moiety likely contributes to similar biological activities, such as binding to receptors and inhibiting enzymatic activities. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective antagonist of the orexin 2 receptor (OX2). It exhibits high affinity for OX2 and potently inhibits orexin-A-induced calcium responses in cells expressing OX2. EMPA's selectivity for OX2 over OX1 highlights its potential for studying the role of OX2 in physiological processes and for developing OX2-specific therapeutics. []

Relevance: Both EMPA and the target compound, N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide, share the sulfonamide functional group (SO2NH). Furthermore, both compounds contain a pyridinylmethyl group linked to the nitrogen of the sulfonamide. These structural similarities suggest potential for overlapping pharmacological properties. []

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 acts as a selective antagonist for the orexin 1 receptor (OX1). It exhibits high affinity for OX1 and effectively inhibits orexin-A-induced calcium responses in cells expressing OX1, highlighting its potential for exploring the physiological role of OX1 and developing OX1-specific drugs. []

Relevance: While not directly sharing the sulfonamide group of the target compound, N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide, SB-674042 is considered a related compound due to its shared involvement in orexin receptor modulation. This connection stems from the research paper discussing both SB-674042 and EMPA, highlighting their contrasting selectivities for different orexin receptor subtypes. This suggests a potential relationship in terms of their impact on sleep-wake regulation and related processes. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used in the treatment of various blood cancers. VNO is formed during oxidative stress degradation of Venetoclax and was isolated and characterized using various analytical techniques. []

Relevance: VNO and the target compound, N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide, share the sulfonamide group (SO2NH). Although their structures differ significantly beyond this shared feature, their inclusion in the same research paper suggests a potential relevance in the context of understanding drug degradation pathways and impurity profiles. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax Hydroxylamine Impurity, VHA)

Compound Description: Venetoclax Hydroxylamine Impurity (VHA) is another potential oxidative impurity of Venetoclax. It forms via a Meisenheimer rearrangement of VNO and was isolated and characterized using various analytical techniques. VHA's presence as an impurity highlights the importance of controlling oxidative degradation during drug manufacturing. []

Relevance: Similar to VNO, VHA also possesses the sulfonamide group (SO2NH), connecting it structurally to the target compound, N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide. While both compounds have distinct structures beyond this shared feature, their presence in the same research article suggests their relevance in the context of understanding drug degradation pathways, impurity formation, and potential toxicological implications. []

Properties

Product Name

N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]propanamide

IUPAC Name

N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]propanamide

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C16H19N3O4S/c1-3-16(20)19-14-10-13(7-8-15(14)23-2)24(21,22)18-11-12-6-4-5-9-17-12/h4-10,18H,3,11H2,1-2H3,(H,19,20)

InChI Key

UMWICXAAMVNQIU-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)OC

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.